EMDT oxalate

Description

Historical Overview of Indole-Based Compounds in Chemical Synthesis and Bioactive Research

The story of EMDT oxalate (B1200264) is deeply rooted in the broader history of indole-based compounds. The indole (B1671886) scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. jpionline.orgwikipedia.org Its journey in science began in the mid-19th century with the study of the dye indigo. wikipedia.org A pivotal moment came in 1883 with the discovery of the Fischer indole synthesis, a versatile method for creating the indole ring structure that remains widely used today. jpionline.orgcreative-proteomics.com

Throughout the 20th century, the significance of indole derivatives exploded as researchers discovered their presence in a vast array of biologically active compounds. creative-proteomics.com These include the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and numerous alkaloids with potent pharmacological effects. wikipedia.orgbohrium.com The inherent chemical reactivity of the indole nucleus allows for extensive modification, leading to the synthesis of novel drug candidates for a multitude of diseases. nih.gov This has cemented the indole framework as a "privileged scaffold" in modern drug discovery, with applications ranging from anticancer agents like vincristine (B1662923) to antihypertensive drugs like reserpine. nih.govbohrium.com

Significance of 5-HT6 Receptor Agonists in Neurochemical Investigations

EMDT oxalate's primary significance lies in its function as a selective agonist for the serotonin 6 (5-HT6) receptor. Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter that modulates a wide range of physiological and psychological processes through its interaction with at least 14 different receptor subtypes. en-journal.org The 5-HT6 receptor, one of the more recently identified subtypes, is expressed almost exclusively in the central nervous system, particularly in brain regions associated with cognition, memory, and emotion, such as the hippocampus and cerebral cortex. en-journal.orgwikipedia.org

The unique distribution of the 5-HT6 receptor makes it an attractive target for therapeutic intervention in central nervous system disorders. en-journal.org The study of 5-HT6 receptor agonists, compounds that activate the receptor, has provided valuable insights into its role in neurochemical pathways. Research has shown that activation of 5-HT6 receptors can influence the release of other neurotransmitters, notably enhancing GABAergic signaling. wikipedia.org This has led to investigations into the potential of 5-HT6 receptor agonists in conditions like anxiety and depression. en-journal.orgwikipedia.org While both agonists and antagonists of the 5-HT6 receptor have shown preclinical promise, their effects are often complex and sometimes paradoxical, highlighting the need for further research to delineate their precise mechanisms of action. en-journal.org

Rationale for Comprehensive Academic Study of this compound

The specific characteristics of this compound warrant its in-depth academic study. As a selective 5-HT6 receptor agonist, it provides a more focused tool for probing the functions of this particular receptor subtype compared to less selective compounds. Its potency, with a reported Ki value of 16 nM at human 5-HT6 receptors, makes it a valuable research agent. nih.gov

The study of this compound allows researchers to investigate the specific downstream effects of 5-HT6 receptor activation. For instance, it has been shown to activate adenylate cyclase with a potency comparable to serotonin itself. Furthermore, research has indicated that this compound exhibits antidepressant-like effects in preclinical models, providing a basis for exploring the therapeutic potential of stimulating this receptor. medchemexpress.com By examining the biochemical and behavioral consequences of administering this compound, scientists can piece together the complex role of the 5-HT6 receptor in both normal brain function and in pathological states.

Scope and Objectives of Research on this compound

Research on this compound is multifaceted, with several key objectives. A primary goal is to fully characterize its pharmacological profile, including its binding affinity and functional activity at the 5-HT6 receptor and its selectivity over other receptor types. nih.gov Understanding these fundamental properties is crucial for interpreting the results of in vivo studies.

Another major objective is to elucidate the neurochemical and behavioral effects of this compound. This includes investigating its impact on various neurotransmitter systems and its effects in animal models of neurological and psychiatric disorders. medchemexpress.com For example, studies have explored its influence on GABAergic and glutamatergic neurotransmission. mdpi.com The ultimate aim of this research is to validate the 5-HT6 receptor as a viable drug target and to assess the potential of selective agonists like this compound as novel therapeutic agents. The data gathered from these studies contributes to a broader understanding of serotonergic signaling and its role in brain health and disease.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 263744-72-5 | scbt.com |

| Molecular Formula | C15H22N2O.C2H2O4 | scbt.com |

| Molecular Weight | 336.38 g/mol | scbt.com |

| IUPAC Name | 2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;oxalic acid | nih.gov |

| Purity | ≥98% | scbt.com |

| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO |

Pharmacological Data of this compound

| Parameter | Value | Receptor | Species | Source |

| Ki | 16 nM | 5-HT6 | Human |

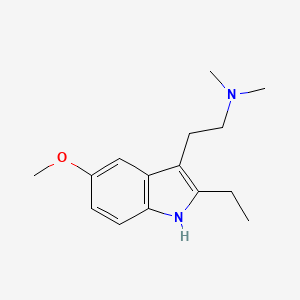

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C15H22N2O/c1-5-14-12(8-9-17(2)3)13-10-11(18-4)6-7-15(13)16-14/h6-7,10,16H,5,8-9H2,1-4H3 |

InChI Key |

ZEYRDXUWJDGTLD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=C(N1)C=CC(=C2)OC)CCN(C)C |

Synonyms |

2-ethyl-5-methoxy-N,N-dimethyltryptamine 2-ethyl-MeOdiMeT |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Emdt Oxalate

Established Synthetic Routes to EMDT Oxalate (B1200264) and Precursors

The synthesis of the EMDT free base, 2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine, is the primary challenge, with the final conversion to the oxalate salt being a straightforward acid-base reaction. Established methods for creating the 2,3-disubstituted indole (B1671886) core are central to its synthesis.

Multi-Step Synthesis Pathways

A common and versatile method for constructing the indole nucleus is the Fischer indole synthesis . wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For EMDT, a plausible multi-step pathway would begin with 4-methoxyphenylhydrazine.

A representative synthetic sequence is as follows:

Formation of the Hydrazone : 4-methoxyphenylhydrazine is reacted with 2-pentanone under acidic conditions to form the corresponding phenylhydrazone.

Fischer Indole Synthesis : The resulting hydrazone undergoes an acid-catalyzed intramolecular cyclization to yield 2-ethyl-5-methoxy-1H-indole. This step is often carried out using Brønsted acids like sulfuric acid or polyphosphoric acid, or Lewis acids such as zinc chloride. wikipedia.org

Gramine-type Mannich Reaction : The 2-ethyl-5-methoxy-1H-indole can then be subjected to a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to introduce the dimethylaminomethyl group at the C3 position, yielding 2-ethyl-5-methoxy-3-((dimethylamino)methyl)-1H-indole.

Quaternization and Cyanation : The Mannich base is then quaternized with a methylating agent, followed by reaction with sodium or potassium cyanide to form the corresponding acetonitrile (B52724) derivative, 2-(2-ethyl-5-methoxy-1H-indol-3-yl)acetonitrile.

Reduction to the Amine : The nitrile group is subsequently reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. In the case of EMDT, direct reductive amination of an appropriate indole-3-acetyl derivative could also be envisioned. A more direct approach involves the reaction of 5-methoxytryptamine (B125070) with reagents to introduce the ethyl group at the 2-position, although detailed methods for this specific transformation are not widely published. ontosight.ai

Formation of the Oxalate Salt : Finally, the free base, 2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine, is dissolved in a suitable solvent, such as ethanol (B145695) or acetone, and treated with a solution of oxalic acid to precipitate the desired EMDT oxalate salt.

Another established route for creating 2,3-disubstituted indoles is the Larock indole synthesis , which involves the palladium-catalyzed annulation of 2-iodoanilines with internal alkynes. nih.govacs.org This method offers high regioselectivity and functional group tolerance. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product in multi-step syntheses. Key variables include the choice of catalyst, solvent, temperature, and reaction time.

For the Fischer indole synthesis, catalyst selection is critical. While traditional Brønsted acids are effective, they can sometimes lead to side reactions. Lewis acids can offer milder conditions. wikipedia.org The optimization often involves screening various catalysts and their concentrations to find the best balance between reaction rate and selectivity. numberanalytics.com

In the functionalization steps, such as the Mannich reaction and subsequent transformations, controlling the stoichiometry of reagents and the reaction temperature is essential to prevent the formation of byproducts. For instance, in the reduction of the nitrile, the choice of reducing agent and solvent can significantly impact the yield.

The table below summarizes typical conditions that could be optimized for a hypothetical synthesis of an indole intermediate.

| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

| Fischer Indole Synthesis | Polyphosphoric Acid (PPA) | - (Neat) | 80-120 | 70-85 |

| Mannich Reaction | HCHO, (CH₃)₂NH·HCl | Acetic Acid | 10-20 | 80-90 |

| Nitrile Reduction | LiAlH₄ | Tetrahydrofuran (THF) | 0 to rt | 75-90 |

This table presents illustrative data based on general indole syntheses and is not specific to EMDT.

Novel Synthetic Approaches and Methodological Advancements

Modern organic synthesis has seen the development of more efficient, selective, and environmentally friendly methods for constructing complex molecules like indoles.

Exploration of Chemo-, Regio-, and Stereoselective Synthesis

The development of chemo-, regio-, and stereoselective reactions is a major focus in modern synthetic chemistry. For indole synthesis, this translates to methods that can precisely install substituents at desired positions without the need for extensive protecting group strategies. For example, transition-metal-free, base-mediated methods have been developed for the chemoselective and stereoselective addition of amines to alkynes to create specific enamines. acs.org

Catalytic methods for the direct C-H functionalization of the indole nucleus have emerged as powerful tools. These reactions can introduce substituents at specific positions with high selectivity, bypassing multi-step classical approaches. organic-chemistry.org For instance, regioselective alkylation of indolines at the C3 position can be achieved using manganese catalysts, with the solvent playing a key role in directing the selectivity. organic-chemistry.org

Catalyst Development for this compound Synthesis

Catalysis is at the heart of modern indole synthesis. Palladium-based catalysts are widely used in cross-coupling reactions to form the indole ring or to functionalize it. acs.orgbeilstein-journals.org For example, palladium-catalyzed oxidative coupling of anilines and ketones offers a direct route to the indole core. organic-chemistry.org Copper-catalyzed reactions have also proven effective for various transformations in indole synthesis. organic-chemistry.orgopenmedicinalchemistryjournal.com

Recently, chiral catalysts, such as specially designed phosphoric acids, have been used to achieve enantioselective Fischer indole syntheses, producing one enantiomer of a chiral indole in preference to the other. chemistryviews.org This is particularly relevant for producing pharmacologically active compounds where a single enantiomer is often responsible for the desired therapeutic effect.

The development of catalysts that are more robust, cheaper, and less toxic than traditional heavy metal catalysts is an ongoing area of research. Iron-catalyzed intramolecular C-H amination is one such example, offering a more sustainable alternative. organic-chemistry.org

Green Chemistry Principles in Synthetic Strategies

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. openmedicinalchemistryjournal.comresearchgate.net In the context of indole synthesis, this has led to the development of several innovative approaches.

Microwave-assisted synthesis has been shown to significantly reduce reaction times, increase yields, and often allows for the use of greener solvents or even solvent-free conditions. tandfonline.commdpi.com

The use of water as a solvent is another key principle of green chemistry. Several methods for the synthesis of indole derivatives have been successfully carried out in water, which is non-toxic, inexpensive, and non-flammable. openmedicinalchemistryjournal.com Similarly, the use of biodegradable solvents like polyethylene (B3416737) glycol (PEG) has been explored. openmedicinalchemistryjournal.com

Catalyst-free and solvent-free reactions represent an ideal green synthetic method. openmedicinalchemistryjournal.com For example, the synthesis of some indole derivatives has been achieved by simply irradiating the reactants with visible light without any catalyst or solvent. openmedicinalchemistryjournal.com Mechanochemical methods, such as ball milling, are also gaining traction for conducting reactions in the absence of bulk solvents. beilstein-journals.org

The following table lists some green chemistry approaches applied to indole synthesis.

| Green Approach | Key Feature | Example Application |

| Microwave Irradiation | Rapid heating, reduced reaction time | Fischer Indole Synthesis, multicomponent reactions tandfonline.commdpi.com |

| Aqueous Media | Use of water as a safe solvent | Copper-catalyzed synthesis of 3-substituted indoles openmedicinalchemistryjournal.com |

| Nanocatalysis | High surface area, recyclability | Synthesis of various indole derivatives researchgate.net |

| Solvent-Free Reactions | Reduced waste, atom economy | Visible-light mediated synthesis of indole derivatives openmedicinalchemistryjournal.com |

By integrating these principles, the synthesis of complex molecules like EMDT can be made more efficient, economical, and environmentally sustainable.

Synthesis of Structurally Modified this compound Analogs

The development of structurally modified analogs of EMDT (N-Ethyl-N-methyltryptamine) oxalate is pursued to explore the structure-activity relationships (SAR) within this class of tryptamines. By systematically altering the chemical structure, researchers can investigate how modifications to the indole nucleus or the aminoethyl side chain influence the compound's properties. This exploration is foundational in medicinal chemistry and pharmacology for the development of novel compounds with tailored characteristics.

Design Principles for Analog Development

The design of EMDT analogs is guided by established principles in tryptamine (B22526) chemistry. The primary goals are to modulate receptor binding affinity, selectivity, and functional activity. Functionalized tryptamines are significant targets for the development of small molecule therapeutics. acs.org The tryptamine scaffold offers several positions for chemical modification, principally on the indole ring and the terminal nitrogen atom.

Key design strategies include:

Indole Ring Substitution: Introducing various substituents (e.g., methoxy, halogen, alkyl) at positions 4, 5, 6, or 7 of the indole ring can significantly alter the electronic and steric properties of the molecule. For instance, the position and nature of a substituent on the indole ring can profoundly affect a compound's interaction with serotonin (B10506) receptors. The synthesis of tryptamines using methods like the Fischer indole synthesis is advantageous as it allows for the direct use of substituted phenylhydrazines, leading to specifically substituted indoles. sciencemadness.org

Side Chain Modification: Alterations to the ethylmethylamino group can influence metabolic stability and receptor interaction. This includes changing the alkyl groups (e.g., to diethyl, dipropyl) or introducing cyclic structures (e.g., pyrrolidinyl, piperidinyl). The degree of alkylation on the side chain nitrogen is a critical factor affecting the psychoactivity of tryptamines. rsc.orgresearchgate.net

β-Position Substitution: Introducing substituents at the β-carbon of the ethylamine (B1201723) side chain creates chiral centers and can lead to compounds with unique pharmacological profiles. The ring-opening of aziridines with indoles is a powerful method for achieving this, allowing for the controlled synthesis of β-substituted tryptamines. acs.orgnih.gov

These design principles allow for the creation of a library of analogs, which can then be screened to identify compounds with desired properties.

Impurity Profiling and Control in Research-Scale Synthesis

Impurity profiling is a critical aspect of chemical synthesis, ensuring the identity, purity, and quality of the target compound. In the research-scale synthesis of this compound and its analogs, a variety of impurities can arise from starting materials, intermediates, side reactions, and degradation products. biomedres.us

Common sources of impurities in tryptamine synthesis include:

Starting Materials and Reagents: Unreacted starting materials (e.g., substituted indole, oxalyl chloride, amine) and residual solvents can contaminate the final product. biomedres.us

Incomplete Reactions: The reduction of the glyoxalylamide intermediate in the Speeter-Anthony synthesis can sometimes be incomplete. Studies on analogous syntheses have shown that the reduction can stall, leaving a β-hydroxy intermediate. acs.org This intermediate can be unstable and lead to further side products, especially under acidic workup conditions. acs.org

Side Reactions: Several side reactions can occur during synthesis. The Pictet-Spengler reaction, for example, can lead to the formation of β-carboline (tryptoline) byproducts, which are often difficult to separate from the desired tryptamine due to their structural similarity. acs.org Dimerization of reactive intermediates can also occur. acs.org

Degradation Products: The final tryptamine product can be susceptible to degradation. For instance, the tertiary amine is prone to oxidation, which can form the corresponding N-oxide, especially during workup or storage. acs.org

Effective control over these impurities is achieved through careful optimization of the synthetic process and rigorous purification. acs.org Strategies include:

Reaction Condition Optimization: Controlling parameters such as temperature, reaction time, and stoichiometry of reagents can minimize the formation of side products. researchgate.net For example, adding oxalyl chloride solution at low temperatures (0-5 °C) can minimize the formation of dimers and other byproducts. thieme-connect.com

Purification Techniques: A multi-step purification strategy is often necessary.

Chromatography: Column chromatography is frequently used to separate the target compound from structurally similar impurities. google.com

Recrystallization: This technique is effective for purifying solid products. Choosing a suitable solvent or solvent system in which the desired compound has limited solubility at low temperatures while impurities remain dissolved is key. thieme-connect.com

Salt Formation and Washing: Converting the tryptamine freebase into a salt (such as the oxalate salt) can facilitate purification. The salt often has different solubility properties, allowing for purification by recrystallization. google.com Washing the crude product with specific solutions, such as aqueous ammonia (B1221849) in methanol (B129727) and dichloromethane, can help remove certain salts or byproducts. thieme-connect.com A final wash with a non-polar solvent like heptane (B126788) can remove non-polar impurities. acs.org

The table below details some of the potential impurities encountered during the synthesis of tryptamines like EMDT and their typical origin.

Advanced Structural Elucidation and Conformational Analysis of Emdt Oxalate

Solid-State Structural Determination via X-ray Crystallography

There are no published studies on the single-crystal X-ray diffraction of EMDT oxalate (B1200264). Consequently, definitive data regarding its crystal system, space group, unit cell dimensions, and the precise atomic coordinates of the molecule in the solid state are not available.

Crystal Packing and Intermolecular Interactions

Without a determined crystal structure, any discussion of the crystal packing and intermolecular interactions of EMDT oxalate would be purely speculative. Information regarding hydrogen bonding patterns involving the oxalate counter-ion and the indoleamine moiety, as well as potential π-π stacking interactions between the indole (B1671886) rings, remains unknown.

Solution-State Conformational Analysis

Detailed investigations into the conformational behavior of this compound in solution are not present in the available literature.

Dynamic Nuclear Magnetic Resonance (NMR) Studies for Conformational Dynamics

While basic NMR data may be used for routine characterization to confirm the identity of this compound, there are no published dynamic NMR (DNMR) studies. Such studies would be necessary to probe the energetic barriers of conformational exchange processes, for instance, rotation around the single bonds of the ethylamine (B1201723) side chain.

Computational Modeling of Conformational Landscapes

A search of scientific databases reveals no computational studies aimed at modeling the conformational landscape of this compound. Such research would typically involve quantum mechanical calculations or molecular dynamics simulations to identify low-energy conformers and understand the flexibility of the molecule, which is crucial for its interaction with the 5-HT6 receptor.

Isomerism and Stereochemical Investigations (if applicable)

This compound does not possess any stereocenters in its structure, and therefore, it is not a chiral compound. Investigations into stereoisomerism are not applicable.

Chiral Recognition Studies

Chiral recognition is the process by which a chiral molecule (the host or selector) interacts differently with the two enantiomers of another chiral molecule (the guest). This is a fundamental principle behind the enantioselective synthesis and separation methods mentioned above.

As this compound is achiral, there are no chiral recognition studies directly pertaining to it. Research in this area is focused on chiral molecules. For chiral indole derivatives, chiral recognition is often studied to understand their interaction with biological targets (like receptors or enzymes) or with chiral selectors used in analytical and separation techniques.

General Principles of Chiral Recognition for Indole Derivatives:

Studies on other chiral indole-containing compounds demonstrate that non-covalent interactions, such as hydrogen bonding, π-π stacking, and steric hindrance, are crucial for chiral discrimination. For instance, the enantioselective recognition of chiral ammonium (B1175870) ions by chiral crown ethers has been extensively studied, where the formation of a three-point interaction between the host and one of the enantiomers of the guest leads to a more stable complex. beilstein-journals.org

In the context of tryptamine (B22526) derivatives, cyclodextrins have been employed as chiral selectors. The hydrophobic cavity of the cyclodextrin (B1172386) can include the indole moiety, while interactions with the chiral hydroxyl groups on the rim of the cyclodextrin can lead to the differentiation of enantiomers. nih.gov Docking studies on other 2-(1H-indol-3-yl)ethanamine derivatives have been used to elucidate the chiral recognition mechanisms at a molecular level, correlating computational binding affinities with experimental separation factors. researchgate.net

If a chiral analog of EMDT were developed, its chiral recognition by a biological receptor would be paramount to its function. Techniques such as X-ray crystallography of the ligand-receptor complex, computational docking, and quantitative analysis of binding affinities (e.g., via surface plasmon resonance or isothermal titration calorimetry) would be employed to understand the stereospecific interactions.

Spectroscopic Characterization and Electronic Properties of Emdt Oxalate

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy is a powerful tool for probing the structure and bonding within BEDT-TTF-oxalate salts. Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of the BEDT-TTF donor molecule and the oxalate (B1200264) anion.

The vibrational spectra are particularly sensitive to the degree of charge transfer (ρ) from the BEDT-TTF molecule to the anion. The frequencies of certain C=C stretching modes within the TTF core of the BEDT-TTF molecule are known to shift linearly with the charge state. For instance, the Raman active ν₃ mode, associated with the central C=C bond stretching, and the IR-active ν₂₇ mode are commonly used as reliable markers for the oxidation state of BEDT-TTF. In a typical BEDT-TTF-oxalate salt with a +2/3 charge per donor, the Raman spectrum shows a characteristic broad band around 1490 cm⁻¹.

The oxalate anion (C₂O₄²⁻) itself has characteristic vibrational modes. In a planar D₂h symmetry, the IR and Raman active modes are mutually exclusive. Key vibrations include the symmetric and asymmetric C-O stretching modes and the C-C stretching mode. The precise frequencies and activities (IR vs. Raman) of these modes in the salt can provide insight into the symmetry of the oxalate anion within the crystal lattice.

Table 1: Representative Vibrational Frequencies for a BEDT-TTF-Oxalate Salt

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Assignment |

|---|---|---|---|

| ν₃ (C=C) | ~1490 | Raman | BEDT-TTF⁺²/³ central C=C stretch |

| ν₂₇ (C=C) | ~1400-1445 | Infrared | BEDT-TTF asymmetric C=C stretch |

| Oxalate ν(C-O) | ~1630 | Infrared | Asymmetric C=O stretch |

| Oxalate ν(C-C) | ~900 | Raman | C-C stretch |

Note: Specific values can vary depending on the exact crystal structure and composition of the salt.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed insights into the structural and electronic environment at the atomic level.

While more common in solution-state chemistry, 2D NMR techniques can be applied to dissolved precursors or derivatives to confirm structural assignments. For instance, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy could be used to correlate proton and carbon signals in functionalized BEDT-TTF derivatives, confirming the connectivity of the ethylenedithio groups. However, for the final, often insoluble, charge-transfer salt, solid-state NMR is the more relevant technique.

Solid-state NMR (ssNMR) is invaluable for studying crystalline materials like BEDT-TTF-oxalate salts. ¹³C and ¹H magic-angle spinning (MAS) NMR can distinguish between crystallographically inequivalent donor molecules and probe the local electronic environment.

The ¹³C chemical shifts of the C=C carbons in the TTF core are sensitive to the charge distribution, providing another means to assess the oxidation state. In systems exhibiting charge ordering, ¹³C NMR can reveal the presence of distinct signals for charge-rich and charge-poor BEDT-TTF molecules. Furthermore, measurements of the nuclear spin-lattice relaxation rate (1/T₁) can provide information about low-energy electronic excitations and magnetic fluctuations, which are crucial for understanding metallic and superconducting states.

2D NMR Techniques for Structural Connectivity

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the BEDT-TTF donor molecule and its functionalized derivatives by providing a highly accurate mass measurement. For the BEDT-TTF molecule (C₁₀H₈S₈), the expected molecular ion peak would be observed in the mass spectrum.

Fragmentation analysis, typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI-TOF), can shed light on the structural stability of the donor. Common fragmentation pathways for BEDT-TTF derivatives would involve the cleavage of the outer six-membered rings containing the ethylene (B1197577) bridges. For the complete salt, mass spectrometry would typically identify the mass of the donor cation and, separately, the counter-anion.

Table 2: Mass Spectrometry Data for Core Moieties

| Compound/Ion | Molecular Formula | Calculated Molecular Weight ( g/mol ) |

|---|---|---|

| BEDT-TTF | C₁₀H₈S₈ | 384.7 |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic absorption spectroscopy, typically using UV-Vis-NIR spectrophotometers, is fundamental for characterizing the electronic structure of BEDT-TTF-oxalate salts. The spectra of these materials are dominated by broad and intense charge-transfer bands, which arise from the promotion of electrons between the donor molecules.

These transitions are highly dependent on the molecular packing in the solid state and are typically observed in the near-infrared (NIR) and visible regions. The energy of these bands provides direct information about the electronic band structure and the magnitude of electronic interactions between adjacent BEDT-TTF molecules.

Fluorescence is generally not a significant property of these metallic or small-bandgap semiconducting salts. The presence of efficient non-radiative decay pathways in these highly coupled electronic systems typically quenches any potential luminescence.

Table 3: Typical Electronic Absorption Bands for a BEDT-TTF Salt

| Spectral Region | Wavelength Range (nm) | Assignment |

|---|---|---|

| Near-Infrared (NIR) | 900 - 2500 | Intermolecular charge-transfer transitions |

| Visible / Near-IR | 500 - 800 | Intramolecular transitions within BEDT-TTF⁺ |

Circular Dichroism Spectroscopy for Chiral Properties (if applicable)

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light and is only observed for chiral molecules or materials. A standard BEDT-TTF-oxalate salt is typically achiral. However, a CD signal can arise under specific circumstances:

Chiral Precursors: If an enantiopure derivative of BEDT-TTF is used, the resulting salt will be chiral and exhibit a CD spectrum.

Chiral Crystal Packing: The molecules may arrange in a chiral crystal structure (i.e., a chiral space group), leading to solid-state CD activity even if the constituent molecules are achiral.

If applicable, the CD spectrum provides information on the stereochemistry and the electronic transitions of the chiral system. Time-resolved CD can even be used to study changes in chirality during dynamic processes.

Theoretical and Computational Chemistry Studies of Emdt Oxalate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods provide a good balance between computational cost and accuracy for systems of the size of EMDT oxalate (B1200264).

Geometry optimization of the EMDT cation (ethyl-2-(2-methyl-1,3-dithiolan-2-yl)acetate) would be the first step in its computational analysis. Using a functional such as B3LYP with a basis set like 6-311++G(d,p) allows for the determination of the lowest energy conformation of the molecule. researchgate.net For the 1,3-dithiolane (B1216140) ring, computational studies on similar structures suggest a preference for a "twist" or "envelope" conformation. osti.gov The presence of the methyl and ethyl acetate (B1210297) substituents on the C2 carbon would influence the specific puckering of the dithiolane ring to minimize steric hindrance.

The optimized geometry provides key structural parameters. Based on studies of related 1,3-dithiane (B146892) and 1,3-dithiolane derivatives, the C-S bond lengths are expected to be around 1.80–1.82 Å. The S-C-S bond angle within the ring is typically in the range of 114-116 degrees. The ester group will adopt a planar conformation, and the orientation of the ethyl acetate chain relative to the dithiolane ring will be a key conformational feature.

Electronic structure analysis, following geometry optimization, reveals details about the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is likely to be localized on the sulfur atoms of the dithiolane ring due to their lone pairs of electrons, indicating these are sites susceptible to electrophilic attack. The LUMO may be distributed over the carbonyl group of the ester, a region prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. nepjol.info

Table 1: Predicted Geometrical Parameters for the EMDT Cation from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (dithiolane) | 1.81 Å |

| S-C-S Bond Angle (dithiolane) | 115° |

| C=O Bond Length (ester) | 1.22 Å |

| C-O Bond Length (ester) | 1.35 Å |

Note: These are representative values based on calculations of similar structures and are subject to the specific computational method and basis set used.

DFT calculations are a reliable tool for predicting vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be determined. These theoretical spectra can be compared with experimental data to confirm the structure and identify characteristic vibrational modes. researchgate.net For EMDT oxalate, key predicted vibrational frequencies would include the C=O stretch of the ester group (typically around 1730-1750 cm⁻¹), C-S stretching modes of the dithiolane ring (around 600-700 cm⁻¹), and various C-H stretching and bending vibrations. frontiersin.org

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations can help in the assignment of experimental NMR spectra, providing further structural confirmation.

Table 2: Predicted Key Vibrational Frequencies for the EMDT Cation

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1745 |

| Dithiolane | C-S Stretch | 680 |

| Alkyl Chain | C-H Stretch | 2850-3000 |

Note: These are hypothetical values for illustrative purposes, based on typical ranges for these functional groups.

Computational chemistry can model the reactivity of this compound. By mapping the potential energy surface, transition states for various reactions can be located, and activation energies can be calculated. researchgate.net For instance, the hydrolysis of the ester group can be modeled to understand its stability under different conditions. The reaction would likely proceed through a tetrahedral intermediate, and DFT calculations could elucidate the energy barriers involved. acs.org Furthermore, the reactivity of the dithiolane ring, such as its susceptibility to oxidation at the sulfur atoms, can be investigated. nih.govmdpi.com Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can pinpoint the most reactive sites within the molecule for both nucleophilic and electrophilic attack.

Prediction of Spectroscopic Parameters

Molecular Dynamics Simulations for Solution Behavior and Conformational Stability

While quantum chemical calculations are excellent for studying single molecules in the gas phase, molecular dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. researchgate.net MD simulations model the movement of atoms over time by solving Newton's equations of motion.

For this compound in an aqueous solution, MD simulations can reveal how water molecules arrange around the solute and how this solvation shell affects its conformation and dynamics. mdpi.com The simulations would likely show the formation of hydrogen bonds between water and the oxygen atoms of the ester group. The hydrophobic parts of the molecule, such as the ethyl chain and parts of the dithiolane ring, would likely have a more structured water shell.

MD simulations are also crucial for exploring the conformational landscape of flexible molecules like EMDT. taltech.ee By running simulations for nanoseconds or even microseconds, the different accessible conformations of the ethyl acetate chain and the puckering of the dithiolane ring can be sampled. This provides insights into the conformational flexibility and the relative populations of different conformers in solution, which is critical for understanding its interaction with a biological receptor. researchgate.net

In Silico Modeling of Molecular Interactions with Biological Targets

As a 5-HT6 receptor agonist, understanding how EMDT interacts with its biological target is of paramount importance. In silico modeling techniques, particularly ligand-receptor docking, are instrumental in this regard. mdpi.com

Ligand-receptor docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies would be performed using a model of the human 5-HT6 receptor. Since the crystal structure of the 5-HT6 receptor may not be available, a homology model based on related G-protein coupled receptors (GPCRs) like the 5-HT1B or 5-HT2B receptors is often used. nih.gov

The docking simulations would place the EMDT cation into the binding pocket of the 5-HT6 receptor model. The results would be scored based on the predicted binding affinity, with lower scores indicating a more favorable interaction. Analysis of the top-scoring poses would reveal the key molecular interactions responsible for binding. For many serotonin (B10506) receptor agonists, a crucial interaction is a salt bridge between a protonated amine on the ligand and a conserved aspartate residue (Asp3.32) in transmembrane helix 3 of the receptor. mdpi.com Although EMDT does not have a basic amine typical of many biogenic amine receptor ligands, its interaction would be driven by other forces. It is hypothesized that hydrogen bonds would form between the ester group of EMDT and polar residues in the binding pocket, such as asparagine or serine. acs.orgnih.gov Hydrophobic interactions between the dithiolane ring and nonpolar residues like phenylalanine, tryptophan, or valine would also be critical for stabilizing the complex. mdpi.com

Table 3: Hypothetical Key Interacting Residues in the 5-HT6 Receptor for the EMDT Cation

| Interaction Type | EMDT Moiety | Potential 5-HT6 Residue |

|---|---|---|

| Hydrogen Bond | Ester Carbonyl Oxygen | Asn6.55, Ser5.43 |

| Hydrophobic | Dithiolane Ring | Phe6.52, Trp6.48, Val3.33 |

Note: This table presents plausible interactions based on docking studies of other ligands with serotonin receptors and serves as a hypothetical model for this compound.

These docking studies, ideally followed by longer molecular dynamics simulations of the ligand-receptor complex, can provide a detailed picture of the binding mode and can help rationalize the compound's agonist activity at the 5-HT6 receptor.

Binding Energy Calculations and Affinity Prediction

Binding energy is a critical parameter in computational chemistry, quantifying the strength of the interaction between two or more molecules, such as a ligand and a receptor. These calculations can predict how strongly a molecule like this compound might bind to its biological target.

Detailed Research Findings:

Theoretical studies on various oxalate-containing systems have been performed using methods like Density Functional Theory (DFT). academie-sciences.fraimspress.com These methods are used to calculate the optimized geometry of molecules and the energetic changes that occur upon binding. For instance, DFT has been successfully used to study the interactions of calcium oxalate with various molecules and surfaces. academie-sciences.fr

The binding energy is typically calculated by subtracting the total energies of the individual, isolated molecules from the total energy of the bound complex. A more negative binding energy indicates a more stable and stronger interaction.

Molecular Dynamics (MD) simulations can also be employed to predict binding affinities. nih.gov These simulations model the dynamic nature of molecular interactions over time, providing a more realistic picture of the binding process. nih.gov By calculating the potential of mean force, which represents the free energy profile along a reaction coordinate, researchers can determine the binding free energy. researchgate.net

In a study on calcium oxalate, the binding free energy with the protein lactoferrin was calculated to be -3.86 kcal/mol using molecular docking analysis. aimspress.com This type of calculation helps in understanding the affinity of the oxalate molecule for specific protein binding sites. aimspress.com

Different computational approaches can yield varying binding energy values. For example, in studies of osmium complexes with DNA, significant differences in binding energy were predicted across three different receptors. researchgate.net

The following table summarizes representative binding energy data for oxalate-related interactions from computational studies. It is important to note that these values are for different systems and are presented here to illustrate the application of these computational methods.

| Interacting Molecules | Computational Method | Calculated Binding Energy (kcal/mol) | Reference |

| Calcium Oxalate and Lactoferrin | Molecular Docking | -3.86 | aimspress.com |

| Dolichin A and Lactoferrin | Molecular Docking | -7.78 | aimspress.com |

These examples highlight how binding energy calculations can be used to compare the affinity of different ligands to a target protein, a crucial step in drug design and understanding molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific property, such as their molecular interactions. openbioinformaticsjournal.com The development of a QSAR model, focused on molecular interactions, involves identifying specific molecular descriptors that are predictive of the interaction strength.

Detailed Research Findings:

3D-QSAR models are particularly relevant for studying molecular interactions as they consider the three-dimensional structure of the molecules. neovarsity.org These models generate fields around the molecules to represent steric (shape and size) and electrostatic (charge distribution) properties. neovarsity.org By aligning a set of molecules and analyzing these fields, a 3D-QSAR model can identify which spatial regions are important for strong interactions. neovarsity.org

Molecular Descriptors: The development of a robust QSAR model relies on the selection of appropriate molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. For studying molecular interactions, relevant descriptors could include:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the distribution of electrons, such as dipole moment and partial charges on atoms. aimspress.com

Steric descriptors: These relate to the size and shape of the molecule.

Hydrophobicity descriptors (e.g., LogP): This describes the tendency of a molecule to dissolve in fats versus water, which is crucial for many biological interactions. openbioinformaticsjournal.com

A hypothetical QSAR study for a series of compounds related to this compound would involve the following steps:

Data Set Selection: A group of molecules with known interaction properties would be chosen.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each molecule in the set.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) would be used to create an equation that links the descriptors to the interaction property. openbioinformaticsjournal.comeco-vector.com

Model Validation: The predictive power of the model would be tested using both internal and external validation sets of molecules. biointerfaceresearch.com

The resulting QSAR model would provide a mathematical equation that could be used to predict the interaction potential of new, untested compounds based solely on their calculated molecular descriptors.

The table below illustrates the types of molecular descriptors that would be central to a QSAR model focused on molecular interactions.

| Descriptor Type | Specific Example | Relevance to Molecular Interaction |

| Electronic | Dipole Moment | Influences electrostatic interactions with polar binding sites. aimspress.com |

| Steric | Molecular Volume | Determines how well the molecule fits into a binding pocket. |

| Hydrophobicity | LogP | Governs interactions in nonpolar environments. openbioinformaticsjournal.com |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

By developing such models, researchers can gain a deeper understanding of the key structural features that drive molecular interactions, which is invaluable for designing molecules with specific binding properties.

Mechanistic Molecular and Cellular Investigations of Emdt Oxalate

Elucidation of 5-HT6 Receptor Binding Mechanisms

The initial step in the action of EMDT oxalate (B1200264) involves its direct interaction with the 5-HT6 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. mdpi.comgenecards.org

Equilibrium binding assays are crucial for determining the affinity of a ligand for its receptor. In vitro studies using radioligand binding assays with membranes from cells expressing human 5-HT6 receptors have established that EMDT oxalate binds with high affinity. These experiments have consistently determined its equilibrium dissociation constant (Ki) to be 16 nM. researchgate.net This affinity indicates a strong and selective interaction with the human 5-HT6 receptor. The design of EMDT was based on the observation that 5-HT6 receptors can accommodate a small alkyl group at the 2-position of the tryptamine (B22526) structure, which contributes to its selectivity profile. rowan.edu

While the equilibrium affinity (Ki) is well-documented, specific data on the kinetic parameters, such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), for this compound are not extensively detailed in the available literature. Similarly, comprehensive thermodynamic data (Enthalpy ΔH, Entropy ΔS) for the binding interaction have not been a primary focus of published studies.

Table 1: Equilibrium Binding Affinity of this compound at Human 5-HT6 Receptors

| Compound | Receptor Target | Binding Parameter | Reported Value | Reference |

|---|---|---|---|---|

| This compound | Human 5-HT6 | Kᵢ (dissociation constant) | 16 nM |

Allosteric modulation refers to the regulation of a receptor by a ligand binding to a site distinct from the primary (orthosteric) binding site. libretexts.orgdrugdiscoverytrends.com Currently, there is no direct evidence from in vitro studies to suggest that this compound functions as an allosteric modulator of the 5-HT6 receptor. It is characterized as a competitive agonist, acting at the same binding site as the endogenous ligand, serotonin (B10506).

However, the 5-HT6 receptor itself is subject to allosteric regulation by interacting proteins. For instance, studies have shown that G protein-regulated inducer of neurite outgrowth 1 (GPRIN1) can interact with the receptor to enhance its agonist-independent signaling. pepolska.pl This highlights that while this compound may be an orthosteric ligand, its functional effects could be influenced by the receptor's allosteric protein partners within the cellular environment. No specific cooperativity studies involving this compound have been reported.

Equilibrium Binding Kinetics and Thermodynamics (In Vitro)

Characterization of Downstream Signaling Pathways (In Vitro/Cellular Assays)

Following binding, an agonist induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways.

The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of G proteins. genecards.orgclinicsearchonline.org Activation of Gs stimulates the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. In vitro and cellular assays have confirmed that this compound functions as a full agonist at the 5-HT6 receptor, stimulating this canonical pathway. nih.gov Studies report that this compound exhibits a potency for the activation of adenylate cyclase that is comparable to that of serotonin. This activation leads to a measurable increase in intracellular cAMP levels in various recombinant cell systems expressing the 5-HT6 receptor. mdpi.comnih.gov

Beyond the canonical Gs/cAMP pathway, the activation of the 5-HT6 receptor by agonists like EMDT can trigger a more complex array of signaling events. The 5-HT6 receptor is known to engage multiple non-canonical pathways, including those involving Cyclin-dependent kinase 5 (Cdk5), the mammalian target of rapamycin (B549165) (mTOR), and the Fyn tyrosine kinase. researchgate.netmdpi.comanr.fr

Specific in vitro studies using brain slices have demonstrated that EMDT increases the phosphorylation of two key substrates of Protein Kinase A (PKA), the primary effector of cAMP. These substrates are DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa) at the threonine-34 residue and the AMPA receptor subunit GluR1 at the serine-845 residue. biocrick.comnih.gov This effect was shown to be independent of D1 receptor stimulation, confirming it originates from the 5-HT6 receptor-mediated cAMP increase. nih.gov The phosphorylation of these proteins plays a significant role in modulating neuronal excitability and synaptic plasticity. rowan.eduplos.org Furthermore, general evidence suggests that 5-HT6 receptor activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, a critical cascade involved in cell proliferation and differentiation. researchgate.netbosterbio.comresearchgate.net

Table 2: Downstream Signaling Effects of this compound (In Vitro/Cellular)

| Pathway/Effector | Observed Effect | Assay System | Reference |

|---|---|---|---|

| Adenylate Cyclase / cAMP | Activation / Increased levels | Recombinant cell lines | nih.gov |

| Phospho-Thr34-DARPP-32 | Increased phosphorylation | Brain slices | biocrick.comnih.gov |

| Phospho-Ser845-GluR1 | Increased phosphorylation | Brain slices | biocrick.comnih.gov |

| c-Fos mRNA | Increased expression | Intact brain (in vivo, but reflects cellular activation) | nih.gov |

Adenylate Cyclase Modulation and cAMP Signaling

Receptor-Ligand Interaction Dynamics via Biophysical Techniques (In Vitro)

While radioligand assays provide data on binding affinity, biophysical techniques can offer deeper insights into the structural and dynamic nature of the receptor-ligand complex.

To date, there are no published reports of the experimental structure of the 5-HT6 receptor in complex with this compound, as determined by methods like X-ray crystallography or cryo-electron microscopy. However, computational biophysical approaches, such as molecular modeling and automated docking simulations, have been employed to predict its binding mode. researchgate.net These in silico studies, based on a model of the human 5-HT6 receptor, suggest that agonists and antagonists may bind to distinct receptor conformations and adopt different orientations (poses) within the binding pocket. researchgate.net Specifically, a binding model common to the endogenous agonist serotonin was also found to be applicable to EMDT and its analogs. researchgate.net This is in contrast to N1-benzenesulfonyl-containing antagonists, such as MS-245, which are predicted to bind in a different manner. researchgate.net These modeling studies suggest that the presence or absence of the N1-benzenesulfonyl group is a key determinant for the binding mode of tryptamine-related ligands at the 5-HT6 receptor. researchgate.net

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure molecular interactions. harvard.edu In the context of investigating a compound like this compound, SPR would be employed to characterize its binding to a specific biological target, such as a protein.

The core principle of SPR involves immobilizing one molecule (the ligand) onto a sensor chip and flowing a solution containing the other molecule (the analyte, in this case, this compound) over the surface. harvard.eduyoutube.com Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. harvard.eduyoutube.com This signal is proportional to the mass of the analyte bound to the surface. harvard.edu

A typical SPR experiment generates a sensorgram, which is a plot of the response (in resonance units, RU) versus time. youtube.com The sensorgram displays an association phase as the analyte binds to the ligand and a dissociation phase as the complex breaks apart when the analyte solution is replaced with a buffer. cytivalifesciences.com

From the shape of the sensorgram, key kinetic parameters can be determined: bioradiations.com

Association rate constant (k_a): This value describes the rate at which the analyte binds to the ligand to form a complex.

Dissociation rate constant (k_d): This value describes the rate at which the complex dissociates back into the ligand and analyte.

Equilibrium dissociation constant (K_D): Calculated as the ratio of k_d/k_a, the K_D represents the affinity of the interaction. A lower K_D value indicates a stronger binding affinity.

These parameters provide a wealth of information about the interaction's specificity, strength, and stability. youtube.com

Interactive Data Table: Hypothetical SPR Binding Kinetics of this compound to Target Protein X

Below is a hypothetical data table illustrating the type of results that would be obtained from an SPR analysis of this compound.

| Analyte (this compound Conc.) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (M) |

| 10 nM | 1.2 x 10⁵ | 5.0 x 10⁻⁴ | 4.17 x 10⁻⁹ |

| 20 nM | 1.3 x 10⁵ | 4.8 x 10⁻⁴ | 3.69 x 10⁻⁹ |

| 40 nM | 1.1 x 10⁵ | 5.2 x 10⁻⁴ | 4.73 x 10⁻⁹ |

| 80 nM | 1.2 x 10⁵ | 4.9 x 10⁻⁴ | 4.08 x 10⁻⁹ |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding interaction. rc-harwell.ac.ukmalvernpanalytical.com This method provides a complete thermodynamic profile of the molecular interaction in a single experiment. malvernpanalytical.com

In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated in small aliquots into a sample cell containing the macromolecule of interest. rc-harwell.ac.uk The instrument measures the heat released or absorbed upon each injection. malvernpanalytical.com The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the macromolecule. rc-harwell.ac.uk

By fitting this data to a binding model, several key thermodynamic parameters can be determined: malvernpanalytical.comwikipedia.org

Binding Affinity (K_D): Similar to SPR, ITC provides a measure of the strength of the interaction.

Stoichiometry (n): This reveals the ratio in which the molecules bind (e.g., 1:1, 1:2). malvernpanalytical.com

Enthalpy Change (ΔH): This is the measure of the heat released or absorbed during binding, providing insight into the changes in bonding forces. rc-harwell.ac.ukmalvernpanalytical.com

Entropy Change (ΔS): This value reflects the change in the system's disorder upon binding and can be calculated from the other parameters. rc-harwell.ac.ukmalvernpanalytical.com

Together, these parameters elucidate the driving forces behind the binding event. rc-harwell.ac.uk

Interactive Data Table: Hypothetical Thermodynamic Profile of this compound Binding to Target Protein X via ITC

This table represents the kind of data an ITC experiment would yield for this compound.

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Affinity (K_D) | 3.8 x 10⁻⁹ | M |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (ΔS) | -8.5 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -11.3 | kcal/mol |

Enzymatic Interactions and Metabolism (In Vitro)

This section would focus on how this compound interacts with and is processed by enzymes in a laboratory setting.

Identification of Metabolic Enzymes

The initial step in understanding the metabolism of this compound would be to identify the enzymes responsible for its breakdown. In humans, endogenous oxalate is derived from glyoxylate (B1226380) and ascorbic acid. researchgate.net Key enzymes in oxalate metabolism include alcohol dehydrogenase, lactate (B86563) dehydrogenase, and xanthine (B1682287) oxidase. researchgate.net In plants and microorganisms, enzymes like oxalate oxidase and oxalate decarboxylase play a crucial role. nih.gov

To identify the enzymes that metabolize this compound, in vitro assays would be conducted using liver microsomes, S9 fractions, or specific recombinant enzymes. By incubating this compound with these preparations and analyzing the formation of metabolites over time, the primary metabolizing enzymes could be identified.

Enzyme Kinetics and Inhibition Studies

Once the relevant enzymes are identified, their kinetic parameters in the presence of this compound would be determined. This involves measuring the rate of the enzymatic reaction at various substrate concentrations to calculate the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).

Inhibition studies would also be crucial. These experiments would assess whether this compound can inhibit the activity of key drug-metabolizing enzymes, such as the cytochrome P450 family. This information is vital for predicting potential drug-drug interactions.

Interactive Data Table: Hypothetical Enzyme Inhibition Profile of this compound

This table illustrates potential findings from an enzyme inhibition study.

| Enzyme | IC₅₀ (µM) | Type of Inhibition |

| CYP3A4 | > 100 | Not an inhibitor |

| CYP2D6 | 25.3 | Competitive |

| CYP2C9 | 85.1 | Non-competitive |

| Xanthine Oxidase | 5.2 | Competitive |

Molecular Interactions with Other Biological Macromolecules (e.g., transport proteins, ion channels in vitro)

Transport Proteins: Many drugs are substrates for transport proteins, which can influence their absorption, distribution, and excretion. dbkgroup.org These transporters, such as P-glycoprotein and MATE proteins, are often promiscuous and can bind to a wide variety of molecules. dbkgroup.org In vitro assays using cells overexpressing specific transporters would be used to determine if this compound is a substrate or inhibitor of these proteins.

Ion Channels: Ion channels are another important class of drug targets. plos.org Drugs can modulate ion channel function by physically blocking the pore or by altering the gating mechanism. plos.org Techniques like patch-clamp electrophysiology would be used to investigate the effects of this compound on various ion channels to identify any off-target effects. The interaction between ion channels and transporters, sometimes forming "chansporter" complexes, is an emerging area of study. nih.govnih.gov

Advanced Analytical Methodologies for Emdt Oxalate Quantification and Detection

Development of High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and adaptability. For EMDT oxalate (B1200264), HPLC methods can be optimized for both purity analysis and quantification.

Method Optimization for Purity Analysis and Quantification

The development of a robust HPLC method for EMDT oxalate would typically involve the use of a reversed-phase (RP) column, which is well-suited for the separation of moderately polar compounds like tryptamine (B22526) derivatives. A C18 or C8 column would be a common choice. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) to control the retention and selectivity of the separation. nih.govgoogle.com

For purity analysis, a gradient elution, where the concentration of the organic modifier is increased over time, would be effective in separating EMDT from any potential impurities, which may have different polarities. For routine quantification, an isocratic method, with a constant mobile phase composition, can provide faster analysis times and better reproducibility. japsonline.com Detection is typically achieved using a UV detector, as the indole (B1671886) structure in this compound exhibits strong UV absorbance. google.com A photodiode array (PDA) detector could also be employed to obtain full UV spectra of the peaks, aiding in peak identification and purity assessment.

A key aspect of method development is validation, which includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For tryptamine compounds, HPLC methods have demonstrated excellent linearity over a wide concentration range and low LOD and LOQ values, making them suitable for trace-level analysis. google.comd-nb.info

Table 1: Exemplary HPLC Parameters for the Analysis of Tryptamine Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C8 or C18, 250 mm x 4.6 mm, 5 µm | nih.govjapsonline.com |

| Mobile Phase | Acetonitrile/Methanol and Ammonium (B1175870) Acetate (B1210297)/Triethylammonium Acetate Buffer | google.comjapsonline.com |

| Elution Mode | Isocratic or Gradient | nih.govjapsonline.com |

| Flow Rate | 1.0 mL/min | japsonline.com |

| Detection | UV at ~280 nm or Fluorescence (Ex: 280 nm, Em: 350 nm) | nih.govjapsonline.com |

| Temperature | 35°C | japsonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites or Derivatives

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of tryptamines like EMDT, derivatization is typically required to increase their volatility and improve their chromatographic properties. nii.ac.jp Common derivatization agents for compounds containing amine and hydroxyl groups include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which form more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. researchgate.netmdpi.com

This technique would be particularly useful for identifying and quantifying potential volatile metabolites of this compound in biological matrices or for detecting trace impurities that are amenable to gas chromatography. The mass spectrometer provides detailed structural information, allowing for confident identification of the analytes. The analysis of tryptamine derivatives by GC-MS has been successfully demonstrated, often employing a non-polar capillary column such as a DB-1ms or HP-5MS. japsonline.comresearchgate.net

Table 2: GC-MS Parameters and Derivatization for Tryptamine Analog Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | Trimethylsilyl (TMS) reagents (e.g., BSTFA) | researchgate.net |

| Column | DB-1ms or DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) | japsonline.comresearchgate.net |

| Carrier Gas | Helium | japsonline.com |

| Ionization Mode | Electron Ionization (EI) | researchgate.net |

| Detection | Mass Spectrometry (Scan or Selected Ion Monitoring) | researchgate.netresearchgate.net |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary electrophoresis offers very high separation efficiency and requires only minute sample volumes, making it an attractive alternative to HPLC for certain applications. For the analysis of this compound, CE can be used to separate the EMDT cation from the oxalate anion and other charged impurities. nih.gov The separation is based on the differential migration of ions in an electric field.

Different modes of CE can be employed. Capillary Zone Electrophoresis (CZE) is the simplest form and separates ions based on their charge-to-size ratio. For enhancing selectivity, additives like cyclodextrins can be included in the background electrolyte, which can form inclusion complexes with the analytes. nih.gov Detection can be performed using UV absorbance or, for higher sensitivity, laser-induced fluorescence (LIF) if the molecule is naturally fluorescent or derivatized with a fluorescent tag. nih.govcapes.gov.br CE methods have been successfully developed for the analysis of various indole derivatives and small amines in pharmaceutical contexts. nih.govnih.gov

Table 3: Potential Capillary Electrophoresis Conditions for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Capillary | Fused silica, e.g., 50 µm i.d. | nih.gov |

| Background Electrolyte | Phosphate or Borate buffer | nih.govmdpi.com |

| Separation Voltage | 15-25 kV | researchgate.net |

| Detection | UV at ~220-280 nm or Laser-Induced Fluorescence | nih.govnih.gov |

| Injection Mode | Hydrodynamic or Electrokinetic | researchgate.net |

Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening in Research Settings

Spectrophotometric and fluorometric assays are well-suited for high-throughput screening (HTS) due to their simplicity, speed, and amenability to microplate formats. For this compound, these assays could be developed based on the intrinsic properties of the indole ring or through derivatization reactions that produce a colored or fluorescent product.

The indole moiety of EMDT is naturally fluorescent, which can be exploited for a direct fluorometric assay. oup.com The fluorescence intensity would be proportional to the concentration of the compound. Such methods have been used for the determination of indole compounds in various samples. oup.comasianpubs.org Alternatively, a spectrophotometric method could be developed. For instance, a method for N-nicotinoyl-tryptamine has been reported with a sensitivity of approximately 1 µg/mL. nih.gov Another approach involves a reaction that generates a chromophore, such as the reaction of tryptamine with specific reagents to produce a colored product that can be measured with a spectrophotometer. researchgate.net These assays, once optimized, could be used to rapidly screen large numbers of samples in research settings, for example, in early-stage drug discovery to assess receptor binding or enzyme inhibition. brieflands.com

Table 4: Examples of Spectrophotometric and Fluorometric Assays for Indole Derivatives

| Assay Type | Principle | Detection Wavelength (nm) | Reference |

|---|---|---|---|

| Fluorometric | Intrinsic fluorescence of the indole ring | Ex: ~280, Em: ~350 | oup.com |

| Fluorometric | Reaction with hydrogen peroxide in acid medium to form a fluorescent product | - | researchgate.net |

| Spectrophotometric | Reaction with o-phthalaldehyde | Ex: 360, Em: 470 (for fluorescence) | nii.ac.jp |

| Spectrophotometric | Peroxidase-linked assay measuring hydrogen peroxide production after MAO oxidation of a substrate | 490 | brieflands.com |

Electrochemical Sensing and Biosensor Applications for Real-Time Monitoring in Research

Electrochemical sensors and biosensors offer the potential for real-time, highly sensitive, and selective detection of analytes. For this compound, an electrochemical sensor could be designed to detect the electroactive indole moiety. The tryptamine structure can be electrochemically oxidized, and this reaction can be measured using techniques like cyclic voltammetry or differential pulse voltammetry. researchgate.net The sensor electrode can be modified with various materials, such as gold nanoparticles, carbon nanotubes, or molecularly imprinted polymers (MIPs), to enhance sensitivity and selectivity. rsc.orgnih.gov MIP-based sensors are particularly promising as they can be designed to have specific recognition sites for the EMDT molecule, leading to very high selectivity. rsc.orgnih.gov

Biosensors could also be developed for research applications. For example, a biosensor could incorporate a specific serotonin (B10506) receptor to which this compound binds. montanamolecular.com The binding event could then be transduced into a measurable signal (e.g., optical or electrical), allowing for the study of receptor-agonist interactions in real-time. nih.govacs.org Such biosensors are valuable tools in drug discovery for screening compound libraries and characterizing the functional activity of new ligands. montanamolecular.combiorxiv.orgresearchgate.net

Table 5: Characteristics of Electrochemical Sensors for Tryptamine Detection

| Sensor Type | Electrode Modification | Detection Method | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Electrochemical Sensor | Polypyrrole-sulfonated graphene/hyaluronic acid-multiwalled carbon nanotubes | Chronoamperometry | 7.4 x 10⁻⁸ mol/L | nih.gov |

| Molecularly Imprinted Sensor | Gold nanoparticles/chitosan-multiwalled carbon nanotubes | Chronoamperometry | 4.17 x 10⁻⁸ mol/L | rsc.orgrsc.org |

| Electrochemical Sensor | Poly(O-Phenylene diamine) reformed pencil graphite (B72142) electrode | Differential Pulse Voltammetry | 0.2 µM | researchgate.net |

| Optosensor | Molecularly imprinted polymers based on carbon dots-embedded covalent-organic frameworks | Fluorescence Quenching | - | doi.org |

Advanced Mass Spectrometry Techniques (e.g., LC-MS/MS, HRMS) for Trace Analysis in Research Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) stand out as the premier techniques for the analysis of this compound due to their superior sensitivity, specificity, and ability to provide structural information. These methods are crucial for pharmacokinetic studies, metabolism research, and quantifying endogenous levels in preclinical models. nih.govacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying trace levels of small molecules in complex mixtures. The methodology involves three key stages: chromatographic separation, ionization, and mass analysis.

For this compound analysis, a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is typically employed. This separates the EMDT cation from the oxalate counter-ion and other matrix components before it enters the mass spectrometer. A simple protein precipitation step is often sufficient for preparing samples from biological matrices like plasma or brain homogenate. nih.govnih.gov

The separated analyte is then ionized, typically using electrospray ionization (ESI) in positive ion mode, which generates the protonated molecular ion [M+H]⁺. For EMDT (formula C₁₅H₂₂N₂O, molecular weight 246.35 g/mol ), the expected precursor ion would have a mass-to-charge ratio (m/z) of approximately 247.2.

The core of the LC-MS/MS technique is Multiple Reaction Monitoring (MRM), which provides exceptional selectivity. The precursor ion (e.g., m/z 247.2) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. Based on the analysis of structurally similar tryptamine derivatives, a primary fragmentation pathway for EMDT would involve the cleavage of the dimethylaminoethyl side chain. nih.gov For instance, a major product ion for the related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is m/z 174.2, resulting from the loss of the dimethylamine (B145610) group and adjacent carbons. medchemexpress.com A similar fragmentation would be expected for EMDT.

A proposed set of parameters for an LC-MS/MS method for EMDT quantification is detailed below.

Interactive Table 1: Predicted LC-MS/MS Parameters for EMDT Analysis

| Parameter | Predicted Value/Condition | Rationale/Comment |

| Chromatography | ||

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Standard for separation of tryptamine-like compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent to elute the compound from the C18 column. |

| Flow Rate | 0.3 - 0.6 mL/min | Typical for analytical LC-MS applications. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | EMDT contains a tertiary amine, which is readily protonated. |

| Precursor Ion [M+H]⁺ | m/z 247.2 | Calculated from the molecular weight of the EMDT free base (246.35 g/mol ). |

| Product Ion 1 (Quantifier) | m/z ~174.1 | Predicted based on fragmentation of similar indoleamines, likely representing the 2-ethyl-5-methoxy-1H-indol-3-yl-methyl cation. nih.govmedchemexpress.com |

| Product Ion 2 (Qualifier) | m/z ~58.1 | Predicted based on the fragmentation yielding the [CH₂=N(CH₃)₂]⁺ iminium ion. |

| Internal Standard | Deuterated EMDT (e.g., EMDT-d6) | Ideal for correcting matrix effects and improving accuracy. |

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, offer the significant advantage of extremely high mass accuracy (typically < 5 ppm). griffith.edu.ausquarespace.com This allows for the determination of the elemental composition of an ion, providing a high degree of confidence in its identification without the need for a reference standard. scispace.comnih.gov

In the context of this compound research, HRMS is particularly valuable for:

Metabolite Identification: In drug metabolism studies, HRMS can detect and identify unknown metabolites by determining their exact mass. Common metabolic transformations for tryptamine-like molecules include N-dealkylation, O-demethylation, and hydroxylation. researchgate.net HRMS can distinguish between these modifications based on the precise mass shift from the parent drug.

Confirmation of Identity: The high mass accuracy of HRMS can confirm the presence of EMDT in a complex sample, distinguishing it from other isobaric (same nominal mass) compounds. griffith.edu.au

Trace Analysis: Modern HRMS instruments can perform full-scan acquisitions with high sensitivity, allowing for the retrospective analysis of data for compounds that were not initially targeted. scispace.com